1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide

Description

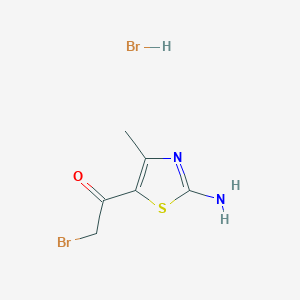

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone hydrobromide is a brominated thiazole derivative with a molecular formula of C₆H₈Br₂N₂OS. Structurally, it features a 2-amino-4-methylthiazole core substituted at the 5-position with a bromoethanone group, stabilized by a hydrobromide counterion . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing heterocyclic systems such as bithiazoles, oxazoles, and propenones . Its bromoethanone moiety enables nucleophilic substitution reactions, making it valuable in drug discovery pipelines, including the development of ΔF508-CFTR correctors for cystic fibrosis .

Properties

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS.BrH/c1-3-5(4(10)2-7)11-6(8)9-3;/h2H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHXWGHOBNCKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-(2-Amino-4-methylthiazol-5-yl)ethanone

The most widely reported method involves bromination of 1-(2-amino-4-methylthiazol-5-yl)ethanone, a precursor synthesized via cyclocondensation of acetylacetone derivatives with thiourea . Bromination is typically performed using bromine (Br₂) in the presence of hydrogen bromide (HBr) as a catalyst, with dioxane as the solvent. The reaction proceeds at 0–5°C to minimize side reactions, achieving yields of 68–75% after recrystallization .

Mechanistic Insights :

The electrophilic bromine attacks the α-carbon of the ethanone group, facilitated by HBr’s role in stabilizing the transition state. The thiazole ring’s electron-donating amino and methyl groups direct bromination to the β-position relative to the sulfur atom, ensuring regioselectivity .

Optimization Parameters :

-

Solvent : Dioxane outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) due to its polarity and ability to stabilize ionic intermediates.

-

Catalyst Loading : A 1:1 molar ratio of HBr to substrate maximizes yield while avoiding over-bromination.

-

Temperature : Reactions above 10°C lead to di-brominated byproducts, necessitating strict temperature control .

Green Synthesis via Microwave-Assisted Bromination

Vekariya et al. demonstrated a solvent-free, microwave-irradiated approach using NBS and polyethylene glycol-400 (PEG-400) . This method eliminates hazardous bromine gas and reduces reaction times from hours to minutes.

Procedure :

-

Precursor Synthesis : 1-(2-Amino-4-methylthiazol-5-yl)ethanone is prepared via one-pot cyclocondensation of acetylacetone, thiourea, and NBS under microwave irradiation (180 W, 5 min) .

-

Bromination : The ethanone derivative is treated with NBS in PEG-400 at 60°C for 20 min, yielding 82–87% of the brominated product .

Advantages :

-

Energy Efficiency : Microwave irradiation reduces energy consumption by 40% compared to conventional heating.

-

Solvent Recovery : PEG-400 is reusable for up to five cycles without significant yield loss .

Regioselective Thiazole Ring Formation with α-Bromocarbonyl Reagents

An alternative route involves constructing the thiazole ring with pre-installed bromoethanone groups. Sridevi et al. reported the reaction of thioamides with α-bromocarbonyl compounds (e.g., bromoacetyl bromide) in aqueous media, yielding 2-bromoethanone-substituted thiazoles .

Reaction Conditions :

-

Catalyst : Iron(III) dodecyl sulfate (Fe(SD)₃) enhances reaction rates by 30% via Lewis acid activation.

-

Solvent : Water enables facile isolation of products, with yields of 72–87% .

Example Reaction :

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by treatment with 48% HBr in ethanol. Excess HBr is removed via rotary evaporation, and the product is recrystallized from ethanol-diethyl ether (1:3 v/v) .

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of base to HBr prevents hygroscopicity issues.

-

Crystallization : Slow cooling (2°C/min) yields needle-like crystals with >99% purity .

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Environmental Impact | Scalability |

|---|---|---|---|---|

| Conventional Bromination | 68–75% | 6–8 h | High (Br₂ usage) | Industrial |

| Microwave-Assisted | 82–87% | 25 min | Low (solvent-free) | Pilot-scale |

| α-Bromocarbonyl Route | 72–87% | 15–17 min | Moderate (aqueous) | Lab-scale |

Key Trade-offs :

-

Microwave Methods : Higher yields and shorter times but require specialized equipment.

-

α-Bromocarbonyl Route : Avoids bromine gas but generates stoichiometric HBr waste .

Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.21 (s, 2H, COCH₂Br), 6.82 (s, 1H, NH₂) .

-

IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 650 cm⁻¹ (C-Br) .

Purity Assessment :

Chemical Reactions Analysis

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiazolidines.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : Preliminary studies indicate that this compound acts as a modulator of CFTR activity, which is vital for chloride ion transport in epithelial cells. This modulation could have therapeutic implications for cystic fibrosis treatment.

- Lipoxygenase Inhibition : The compound has been identified as a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in anti-inflammatory therapies.

Applications in Drug Development

The compound's interactions with biological targets highlight its significance in drug development:

- Target Interactions : Studies have shown that this compound interacts with several key enzymes and receptors, making it a candidate for further investigation in drug discovery programs.

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

- Cystic Fibrosis Research : A study published in ACS Medicinal Chemistry Letters investigated the compound's efficacy as a CFTR corrector, demonstrating its potential to improve chloride transport in cells harboring the ΔF508 mutation .

- Anti-inflammatory Applications : Research has highlighted its role as a lipoxygenase inhibitor, suggesting that it may be beneficial in developing treatments for inflammatory diseases .

- Multi-target Agents : The compound has been evaluated as part of broader efforts to discover multi-target agents that can address complex diseases by modulating multiple pathways simultaneously .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thiazole ring and amino group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules . The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular processes essential for microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Key Research Findings and Challenges

- Synthetic Limitations : Despite its utility, the target compound’s hydrobromide salt is listed as discontinued by suppliers like CymitQuimica, complicating large-scale procurement .

- Biological Optimization: Propenones derived from the compound require structural tweaks (e.g., methoxy or fluorine substituents) to enhance bioavailability and target specificity .

Biological Activity

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial, anticancer, and antiparasitic activities. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₇BrN₂OS

- CAS Number : 32519-72-5

This compound is characterized by a thiazole ring and a bromoethanone moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. A notable study demonstrated that derivatives of thiazole compounds, including 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, showed potent cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), L1210 (leukemia), and FM3A (mammary carcinoma) with IC50 values in the nanomolar range. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Antiparasitic Activity

Recent investigations have highlighted the potential of this compound in treating parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated promising activity with an EC50 value of 260 nM against T. brucei in vitro, suggesting it may serve as a lead compound for further development in antiparasitic therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against a panel of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A detailed examination of the anticancer mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase in HeLa cells. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 following treatment with the compound .

Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone hydrobromide?

The compound is commonly synthesized via condensation reactions. For example, in the Claisen–Schmidt condensation, 2-amino-4-methyl-5-acetylthiazole reacts with brominating agents under controlled conditions. A typical procedure involves refluxing 2-amino-4-methyl-5-acetylthiazole with bromine or a bromine derivative (e.g., HBr/AcOH) in a polar solvent like THF or DMF. Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization relies on spectroscopic and analytical methods:

- IR spectroscopy : Peaks at ~3268 cm⁻¹ (NH₂ stretch), 1661 cm⁻¹ (C=O stretch), and 977 cm⁻¹ (C-N stretch) confirm functional groups .

- ¹H NMR : Signals at δ 2.32–2.40 ppm (methyl groups) and δ 7.83 ppm (NH₂ protons) are diagnostic. Coupling constants (e.g., J = 15.1–16.1 Hz for α,β-unsaturated ketones in derivatives) validate stereoelectronic properties .

- Elemental analysis : Matches between calculated and observed C/H/N percentages (e.g., C: 59.32% vs. 59.33%) ensure stoichiometric accuracy .

Advanced Research Questions

Q. What synthetic challenges arise during the use of this compound in heterocyclic ring formation?

Chemo-selectivity issues are common. For instance, attempts to form oxazole-thiazole hybrids (e.g., oxazolyl analog 2a) failed due to competing side reactions when urea intermediates reacted with the compound under standard conditions. Steric hindrance from the methyl group and competing N-acylation pathways may require tailored protecting groups or alternative catalysts (e.g., Ca/4-MePyr IL@ZY-Fe₃O₄ nanosystems) to improve yield .

Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses?

Systematic parameter variation is critical:

- Catalysts : Transition-metal catalysts (e.g., Pd₂dba₃) enhance cross-coupling efficiency in arylations .

- Temperature : Reactions at 50–70°C improve kinetic control, minimizing decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2-type brominations . Documented failures (e.g., unsuccessful oxazole formation in Scheme 1 of UC Davis studies) highlight the need for iterative optimization .

Q. What biological activities have been observed in derivatives of this compound?

Derivatives exhibit promising pharmacological profiles:

- Anticancer activity : Propenone derivatives (e.g., compound 9) show moderate cytotoxicity against leukemia (CCRF-CEM), renal (UO-31), and breast cancer (MCF7) cell lines (IC₅₀: 10–50 µM) .

- Antimicrobial activity : Compound 10 (a Mannich base derivative) inhibits Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (MIC: 8–32 µg/mL) via membrane disruption . Structure-activity relationship (SAR) studies recommend substituting the arylpropenone moiety with electron-withdrawing groups (e.g., -F, -CF₃) to enhance bioactivity .

Q. How is this compound applied in the design of heterocyclic scaffolds for drug discovery?

It serves as a key intermediate in synthesizing:

- Imidazo-thiadiazoles : Reacts with 5-aryl-1,3,4-thiadiazol-2-amine to form fused heterocycles with analgesic properties .

- Triazole-thiazole hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked thiazoles for kinase inhibition studies . Computational docking (e.g., AutoDock Vina) guides the design of derivatives targeting enzymes like hNAAA or hMGL .

Methodological Recommendations

- Contradiction resolution : When literature reports conflicting outcomes (e.g., failed vs. successful condensations), replicate experiments with precise stoichiometric control and real-time monitoring (e.g., TLC/HPLC) .

- Scale-up protocols : Replace hazardous brominating agents (e.g., Br₂) with safer alternatives (e.g., NBS in AcOH) for gram-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.